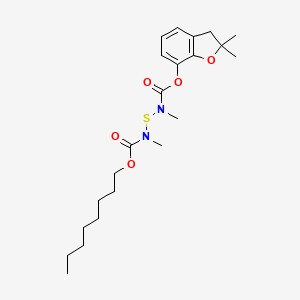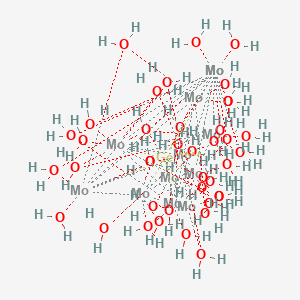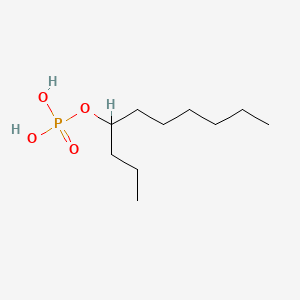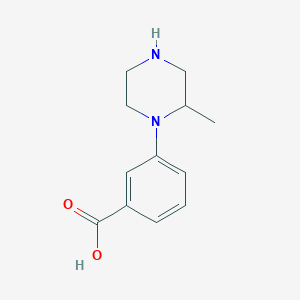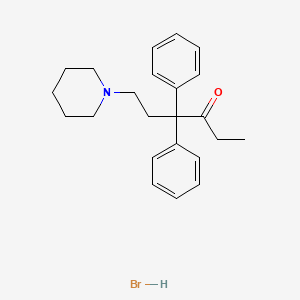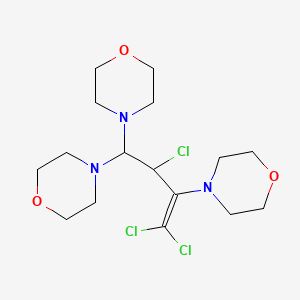
1,1,3-Trichloro-2,4,4-tris(4-morpholino)-1-butene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine is a chemical compound with the molecular formula C16H26Cl3N3O3 and a molecular weight of 414.75 g/mol . It is known for its unique structure, which includes three morpholine rings attached to a central carbon atom that is also bonded to chlorine atoms and a dichloromethylene group .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine typically involves the reaction of morpholine with a chlorinated precursor. One common method involves the reaction of morpholine with 1,1,3-trichloro-1-butene-2,4,4-triyl, which results in the formation of the desired compound . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
化学反应分析
Types of Reactions
4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized morpholine derivatives, while substitution reactions can produce a variety of substituted morpholine compounds .
科学研究应用
4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1,1,3-trichloro-2,4,4-tris(4-morpholino)-1-butene: A structurally similar compound with comparable chemical properties.
Morpholine derivatives: Other compounds containing morpholine rings, such as N-methylmorpholine and N-ethylmorpholine.
Uniqueness
4,4’,4’'-[2-chloro-1-(dichloromethylene)propan-1-yl-3-ylidene]trismorpholine is unique due to its specific arrangement of morpholine rings and chlorinated groups, which confer distinct chemical reactivity and biological activity compared to other morpholine derivatives .
属性
CAS 编号 |
68318-38-7 |
|---|---|
分子式 |
C16H26Cl3N3O3 |
分子量 |
414.8 g/mol |
IUPAC 名称 |
4-(1,1,3-trichloro-4,4-dimorpholin-4-ylbut-1-en-2-yl)morpholine |
InChI |
InChI=1S/C16H26Cl3N3O3/c17-13(14(15(18)19)20-1-7-23-8-2-20)16(21-3-9-24-10-4-21)22-5-11-25-12-6-22/h13,16H,1-12H2 |
InChI 键 |
YVWFFAAZXOIGDJ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(C(C(=C(Cl)Cl)N2CCOCC2)Cl)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


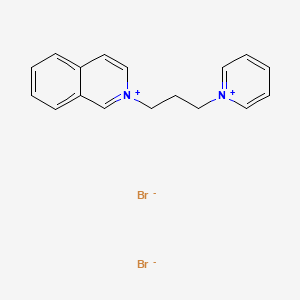
![Bicyclo[2.1.0]pent-2-ene](/img/structure/B13764585.png)
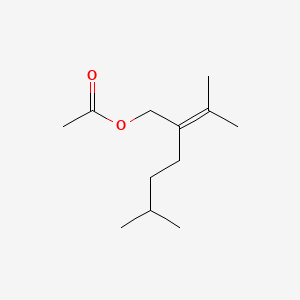
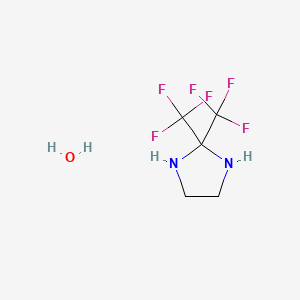
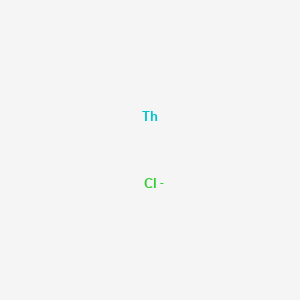

![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
